Methyl octadec-8-en-4-ynoate

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory target engagement

Methyl octadec-8-en-4-ynoate (CAS 62203-92-3) is a C18 acetylenic fatty acid methyl ester belonging to the octadecenynoate subclass, characterized by a conjugated enyne system with a triple bond at position C4–C5 and a (Z)-configured double bond at position C8–C9 within an eighteen-carbon backbone. Its molecular formula is C19H32O2 with a molecular weight of 292.46 g/mol, a computed LogP of 5.42, and a polar surface area (PSA) of 26.30 Ų.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 62203-92-3
Cat. No. B14555155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octadec-8-en-4-ynoate
CAS62203-92-3
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCC#CCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12H,3-10,13-14,17-18H2,1-2H3
InChIKeyFVBIAVPEDNHYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octadec-8-en-4-ynoate (CAS 62203-92-3): Class Identity and Baseline Properties for Procurement Evaluation


Methyl octadec-8-en-4-ynoate (CAS 62203-92-3) is a C18 acetylenic fatty acid methyl ester belonging to the octadecenynoate subclass, characterized by a conjugated enyne system with a triple bond at position C4–C5 and a (Z)-configured double bond at position C8–C9 within an eighteen-carbon backbone . Its molecular formula is C19H32O2 with a molecular weight of 292.46 g/mol, a computed LogP of 5.42, and a polar surface area (PSA) of 26.30 Ų . The compound is cataloged under MeSH as a lipoxygenase inhibitor that also exhibits secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and functions as an antioxidant in lipid systems [1]. The free acid form, octadec-8-en-4-ynoic acid, differs from the more commonly studied octadec-9-en-12-ynoic acid (crepenynic acid) by the position of both its unsaturation sites, a structural distinction with direct consequences for enzyme recognition and inhibitory selectivity [2].

Why Octadecenynoate Isomers Cannot Be Interchanged: Position-Specific Pharmacology of Methyl Octadec-8-en-4-ynoate


Octadecenynoic acids and their methyl esters are not a fungible commodity class. The seminal structure–activity study by Downing et al. (1972) demonstrated that among four isomeric octadecenynoic acids bearing one acetylenic bond and one ethylenic bond at positions 9 or 12, none significantly inhibited soybean lipoxygenase, yet three of the four strongly inhibited prostaglandin synthetase—with only octadec-cis-9-en-12-ynoic acid (crepenynic acid) failing to inhibit prostaglandin synthesis [1]. This establishes that the precise position of the triple bond and double bond dictates both the target enzyme engaged and the inhibitory outcome. Methyl octadec-8-en-4-ynoate (triple bond at C4, double bond at C8) possesses a fundamentally different spatial arrangement of its unsaturation sites compared to the well-characterized Δ9,Δ12 isomers, predicting a distinct biological profile. In contrast, octadeca-9,12-diynoic acid (a diacetylenic analog lacking the ene component) inhibits both cyclooxygenase (Ki = 0.6 μM) and 15-lipoxygenase , illustrating that the mere presence of acetylenic functionality is insufficient to predict selectivity. Substituting methyl octadec-8-en-4-ynoate with an isomer bearing different bond positions therefore risks complete loss of the desired enzyme inhibition profile or introduction of off-target activities.

Quantitative Differentiation Evidence: Methyl Octadec-8-en-4-ynoate vs. Closest Acetylenic Fatty Acid Analogs


Lipoxygenase Inhibitory Potency: Methyl Octadec-8-en-4-ynoate vs. Crepenynic Acid and Octadeca-9,12-diynoic Acid

Methyl octadec-8-en-4-ynoate is classified by MeSH as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. A PubMed Commons annotation attributes a reported IC50 of approximately 28 μM for this compound, though the primary source of this measurement could not be independently verified and the specific LOX isoform was not identified in the recovered metadata [2]. For class-level comparison, the structurally distinct acetylenic fatty acid 4,7,10,13-eicosatetraynoic acid (4,7,10,13-ETYA) inhibits human platelet 12-lipoxygenase with an ID50 of 7.8 μM and shows 12.8-fold selectivity over cyclooxygenase (ID50 = 100 μM) [3]. The diacetylenic analog octadeca-9,12-diynoic acid exhibits a cyclooxygenase Ki of 0.6 μM and inhibits 68% of 15-LO activity at 48 μM, representing a dual COX/LOX profile . In contrast, crepenynic acid (octadec-9-en-12-ynoic acid) fails to strongly inhibit prostaglandin synthesis and does not significantly inhibit soybean LOX [4]. The distinct bond positions of methyl octadec-8-en-4-ynoate (Δ4 triple bond, Δ8 double bond) place it structurally outside the set of octadecenynoic acids tested by Downing et al., suggesting its LOX activity represents a structurally unique pharmacophore within the acetylenic fatty acid class.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory target engagement

Differential Enzyme Selectivity Profile: Lipoxygenase-Preferred Inhibition vs. Octadeca-9,12-diynoic Acid

The MeSH pharmacological profile for methyl octadec-8-en-4-ynoate describes a hierarchy of inhibitory activity: potent lipoxygenase inhibition (primary target), with substantially weaker activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This LOX-preferring selectivity profile contrasts with the dual COX/LOX inhibition exhibited by octadeca-9,12-diynoic acid, which inhibits cyclooxygenase with a Ki of 0.6 μM and achieves 95% COX-1 inhibition alongside 68% 15-LO inhibition at 48 μM . Downing et al. further demonstrated that within the octadecenynoic acid class, the isomer octadec-cis-9-en-12-ynoic acid (crepenynic acid) fails to inhibit prostaglandin synthetase [2], while other octadecenynoic acids with bonds at positions 9 and 12 strongly inhibit prostaglandin synthesis but not soybean LOX—a selectivity pattern opposite to that reported for methyl octadec-8-en-4-ynoate.

Enzyme selectivity COX/LOX pathway discrimination Off-target profiling

Physicochemical Differentiation: LogP and PSA of Methyl Octadec-8-en-4-ynoate vs. Methyl Octadeca-9,12-diynoate and Methyl Linoleate

Computed physicochemical parameters distinguish methyl octadec-8-en-4-ynoate from its closest structural analogs in ways relevant to membrane partitioning, formulation, and chromatographic behavior. The target compound has a LogP of 5.42 and a polar surface area (PSA) of 26.30 Ų . By comparison, methyl octadeca-9,12-diynoate (CAS 62439-44-5), the methyl ester of the diacetylenic analog, has a molecular formula of C19H30O2 and a molecular weight of 290.44 g/mol, making it 2 Da lighter and possessing two fewer hydrogen atoms due to the additional unsaturation . Methyl linoleate (methyl octadeca-9,12-dienoate, CAS 112-63-0), the non-acetylenic counterpart, has a molecular formula of C19H34O2 and molecular weight of 294.47 g/mol—possessing two more hydrogen atoms than methyl octadec-8-en-4-ynoate . The intermediate hydrogen count of the target compound (C19H32O2, lying between the diynoate C19H30O2 and the dienoate C19H34O2) reflects its unique single-acetylene, single-olefin architecture, which directly impacts chromatographic retention indices, mass spectrometric fragmentation patterns, and lipid bilayer partitioning kinetics.

Lipophilicity Membrane partitioning Formulation development

Antioxidant Function in Lipid Systems: Class-Level Evidence for Methyl Octadec-8-en-4-ynoate vs. Conventional Fatty Acid Methyl Esters

The MeSH pharmacological annotation explicitly identifies methyl octadec-8-en-4-ynoate as serving an antioxidant function in fats and oils [1]. This property distinguishes it from conventional, non-acetylenic fatty acid methyl esters such as methyl oleate and methyl linoleate, which are themselves susceptible to autoxidation and require exogenous antioxidants for stabilization. Among acetylenic fatty acids, antioxidant capacity has been specifically associated with the presence of unconjugated acetylenic bonds, with seed oils rich in acetylenic fatty acids demonstrating superior antioxidant capacity in DPPH and ABTS radical scavenging assays compared to oils lacking acetylenic functionality [2]. While direct DPPH or FRAP data for methyl octadec-8-en-4-ynoate were not identified in the available literature, the class-level observation that acetylenic fatty esters exhibit intrinsic radical-scavenging activity—absent in their fully saturated or purely olefinic counterparts—provides a mechanistically plausible differentiation.

Lipid oxidation stability Antioxidant additive Oil and fat preservation

Structural Basis for Altered Mass Spectrometric Fragmentation: Methyl Octadec-8-en-4-ynoate vs. Other Methyl Octadecynoates

A systematic mass spectrometric study of isomeric methyl octadecynoates established that each positional isomer produces a unique fragmentation spectrum, with characteristic ions arising from McLafferty rearrangement at allenic sites formed upon electron impact [1]. The unique Δ4 triple bond, Δ8 double bond arrangement of methyl octadec-8-en-4-ynoate generates a distinct fragmentation fingerprint that differs predictably from isomers bearing triple bonds at positions 6, 9, or 12. Gas-liquid chromatographic analysis of dimethylene-interrupted methyl cis-octadecenynoate isomers has been reported on multiple stationary phases (Carbowax 20M, DEGA, DEGS, FFAP, Silar 10C), with each isomer exhibiting characteristic equivalent chain lengths (ECLs) [2]. These analytical differentiation features are critical for unambiguous identification when multiple octadecenynoate isomers may co-occur in natural product extracts or synthetic mixtures.

Mass spectrometry identification Isomer discrimination Analytical method development

Procurement-Driven Application Scenarios for Methyl Octadec-8-en-4-ynoate (CAS 62203-92-3)


Lipoxygenase Pathway Dissection Studies Requiring LOX-Preferring Tool Compounds

Methyl octadec-8-en-4-ynoate is best deployed in pharmacological studies requiring a lipoxygenase-preferring inhibitor with a selectivity direction opposite to that of the commercially available octadecenynoic acid standards (which predominantly inhibit prostaglandin synthetase). The MeSH annotation of potent LOX inhibition with substantially weaker activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1] supports its use as a LOX-biased probe for dissecting the arachidonic acid metabolic cascade. When used alongside octadeca-9,12-diynoic acid (dual COX/LOX inhibitor, Ki = 0.6 μM for COX ) or crepenynic acid (neither significant COX nor LOX inhibition [2]), the compound enables orthogonal pharmacological validation of LOX-dependent phenotypes.

Structure–Activity Relationship Studies Mapping Triple Bond Position to Enzyme Inhibition Outcome

The unique Δ4 triple bond, Δ8 double bond configuration of methyl octadec-8-en-4-ynoate places it outside the set of octadecenynoic acids (Δ9,Δ12 isomers) characterized by Downing et al. [2]. This structural novelty makes it a critical comparator in systematic SAR studies investigating how acetylenic bond position determines the binary outcome of lipoxygenase vs. prostaglandin synthetase inhibition. The compound serves as a bridge between the diacetylenic fatty acids (which broadly inhibit both COX and LOX) and the Δ9,Δ12 octadecenynoic acids (which selectively inhibit COX), helping to map the precise pharmacophoric requirements for enzyme-specific inhibition within the acetylenic fatty acid class.

Lipid Oxidation Studies Leveraging Intrinsic Antioxidant Functionality

For studies of lipid peroxidation kinetics or formulation of oxidation-prone lipid systems, the MeSH-annotated antioxidant function of methyl octadec-8-en-4-ynoate in fats and oils [1] distinguishes it from conventional fatty acid methyl esters that lack intrinsic radical-scavenging capacity. The compound's intermediate LogP of 5.42 and PSA of 26.30 Ų further support its utility in emulsion-based systems where the balance of lipophilicity and interfacial partitioning governs antioxidant efficacy. Comparative evaluation against seed oils rich in unconjugated acetylenic fatty acids, which demonstrate superior antioxidant capacity in DPPH and ABTS assays [3], provides a framework for benchmarking performance.

Analytical Reference Standard for Isomer-Specific Identification in Natural Product Chemistry

The unique mass spectrometric fragmentation pattern and gas-liquid chromatographic retention behavior of each octadecenynoate positional isomer [4] supports the procurement of methyl octadec-8-en-4-ynoate as an authentic reference standard for isomer identification in natural product extracts. The compound's distinct molecular formula (C19H32O2), falling exactly between the diynoate (C19H30O2) and the dienoate (C19H34O2), provides a characteristic exact mass (292.24000 Da) that enables unambiguous high-resolution mass spectrometric discrimination from co-eluting isomers in complex biological matrices.

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